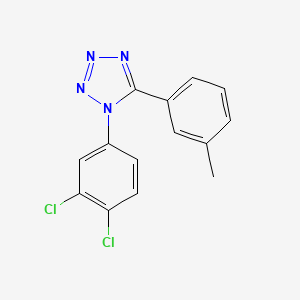

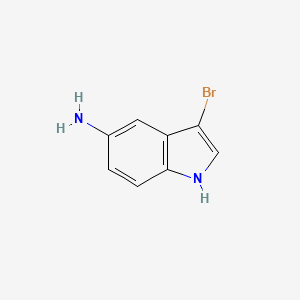

3-bromo-1H-indol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromo-1H-indol-5-amine is a compound that has been used in the development of pan-HER inhibitors . It has been found to be an effective molecular skeleton for developing both reversible and irreversible pan-HER inhibitors .

Molecular Structure Analysis

Indole, the core structure of 3-bromo-1H-indol-5-amine, is a heterocyclic system that contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), which makes them aromatic in nature .Chemical Reactions Analysis

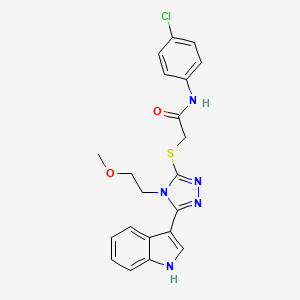

3-bromo-1H-indol-5-amine has been used in the design, synthesis, and biological evaluation of pan-HER inhibitors . For instance, compound C5, with the molecular skeleton of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, displayed irreversible binding just like other effective pan-HER inhibitors .Aplicaciones Científicas De Investigación

Chemical Rearrangements and Synthesis

- Amine-induced Rearrangements : 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone reacts with primary amines to produce rearranged amides, potentially leading to the creation of substituted indole-3-acetic acids and β-substituted tryptamines (Sanchez & Parcell, 1990).

- Regioselective C(sp2)-H Dual Functionalization : This process involves bromo-amination of indoles, providing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).

Synthesis of Derivatives and Compounds

- Synthesis of Indole Derivatives : 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives, important in anti-inflammatory compounds, are synthesized through a concise, regioselective process (Sharma, Sharma, Kashyap, & Bhagat, 2020).

- Synthesis of 3-Hydroxyl-bromo Indole Derivatives : These derivatives, significant in medicine and industry, have been synthesized, demonstrating applications in antitumor activities and as analgesics (Wei, 2011).

Pharmaceutical Applications

- Antitumor Activities : 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, synthesized from 5-bromo-1H-indole, showed promising in vitro antitumor activities against HMEC cell lines (Houxing, 2009).

- Synthesis of Indole-2-Carboxamides : Novel 3,5-substituted-indole-2-carboxamides have been synthesized, indicating potential therapeutic applications (Bratton, Roth, Trivedi, & Unangst, 2000).

Chemical Reactions and Catalysis

- Palladium-Catalyzed Amination : Novel amination reactions of electron-rich indole derivatives, leading to bioactive amino-functionalized indole derivatives (Schwarz, Tillack, Alex, Sayyed, Jackstell, & Beller, 2007).

- Amination/Cyclization Cascade in Pyrroloindolines : Silver-mediated amination of bromopyrroloindolines with 2-ethynylanilines, demonstrating the potential for synthesizing complex indole alkaloids (Hakamata, Ueda, & Tokuyama, 2019).

Mecanismo De Acción

Direcciones Futuras

3-bromo-1H-indol-5-amine has shown potential in the development of both reversible and irreversible pan-HER inhibitors . This suggests that it could be further explored for the development of antitumor drugs . Indole derivatives, in general, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propiedades

IUPAC Name |

3-bromo-1H-indol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSOVVBYVLPWHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1H-indol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2416188.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2416190.png)

![3-{1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2416191.png)

![7-(4-(2-(4-chlorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2416193.png)

![6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B2416197.png)

![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)

![N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B2416203.png)